

Experimental Protocol for the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-isopropoxybenzoic acid

Cat. No.: B3049561

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **2-Bromo-5-isopropoxybenzoic acid**, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

2-Bromo-5-isopropoxybenzoic acid is an important intermediate in the development of various pharmaceutical compounds. Its synthesis is crucial for the exploration of new chemical entities with potential therapeutic applications. The protocol outlined below describes a two-step process starting from the commercially available 2-Bromo-5-hydroxybenzoic acid. The key transformation is an O-isopropylation via a Williamson ether synthesis, which involves the reaction of the phenoxide intermediate with an isopropyl halide.

Reaction Scheme

The synthesis proceeds according to the following general reaction scheme:

Step 1: Deprotonation of 2-Bromo-5-hydroxybenzoic acid

2-Bromo-5-hydroxybenzoic acid reacts with a suitable base to form the corresponding phenoxide.

Step 2: Williamson Ether Synthesis

The phenoxide intermediate undergoes a nucleophilic substitution reaction with an isopropylating agent to yield **2-Bromo-5-isopropoxybenzoic acid**.

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier
2-Bromo-5-hydroxybenzoic acid	≥98%	Commercially Available
2-Bromopropane	≥99%	Commercially Available
Potassium Carbonate (K ₂ CO ₃)	Anhydrous, ≥99%	Commercially Available
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Commercially Available
Ethyl acetate	ACS Grade	Commercially Available
Hexanes	ACS Grade	Commercially Available
Hydrochloric acid (HCl)	37%	Commercially Available
Anhydrous Magnesium Sulfate (MgSO ₄)	≥97%	Commercially Available

Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel

- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer

Procedure

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-hydroxybenzoic acid (1.0 eq).
- **Addition of Reagents:** Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq).
- **Addition of Isopropylating Agent:** Add 2-bromopropane (1.5 eq) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure **2-Bromo-5-isopropoxybenzoic acid** as a solid.

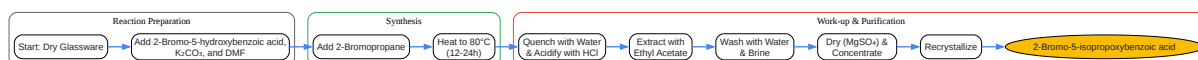
Data Presentation

Table 1: Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₁₀ H ₁₁ BrO ₃
Molecular Weight	259.10 g/mol
Appearance	White to off-white solid
Melting Point	Not available
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Predicted: 7.6-7.8 (d, 1H), 7.1-7.3 (dd, 1H), 6.9-7.1 (d, 1H), 4.5-4.7 (sept, 1H), 1.3-1.5 (d, 6H).
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Predicted: 165-170 (C=O), 155-160 (C-O), 130-135 (C-Br), 120-130 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 70-75 (CH), 20-25 (CH ₃).

Note: Experimental melting point and NMR data for **2-Bromo-5-isopropoxybenzoic acid** are not readily available in the searched literature. The provided NMR data are predicted values based on the analysis of similar structures.

Experimental Workflow



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Caption: Synthetic workflow for **2-Bromo-5-isopropoxybenzoic acid**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- 2-Bromopropane is a volatile and flammable liquid. Handle with care and avoid ignition sources.
- N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a comprehensive guide for the synthesis of **2-Bromo-5-isopropoxybenzoic acid**. By following the detailed steps for the Williamson ether synthesis and subsequent purification, researchers can reliably obtain this valuable intermediate for their drug discovery and development endeavors. Careful adherence to the safety precautions is essential for a safe and successful synthesis.

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